

Commercial Availability and Technical Guide for Erythromycin A N-oxide Standard

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Compound of Interest

Compound Name: Erythromycin A N-oxide

Cat. No.: B15601358

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An In-depth Technical Resource for Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the commercial availability of the **Erythromycin A N-oxide** analytical standard. It is designed to assist researchers, scientists, and drug development professionals in sourcing this standard and applying it in relevant analytical methodologies. This document outlines key quantitative data from various suppliers, details a representative experimental protocol for its analysis, and visualizes the metabolic pathway of its formation and a typical experimental workflow for its use in impurity profiling.

Commercial Availability and Specifications

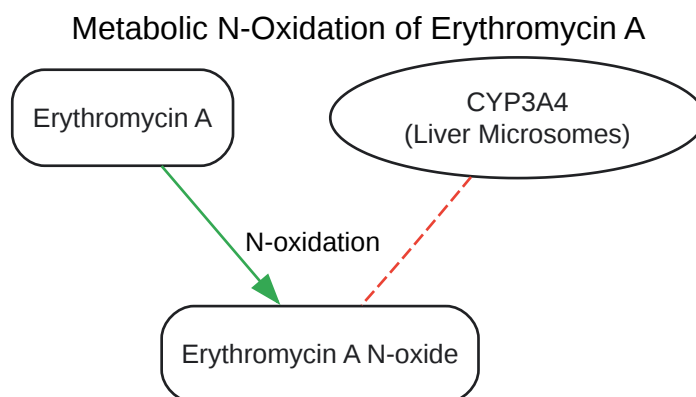
Erythromycin A N-oxide, a potential impurity and metabolite of Erythromycin A, is commercially available from several reputable suppliers of analytical reference standards. The quality and specifications of the standard may vary between suppliers. Below is a summary of the available quantitative data to facilitate comparison.

Supplier	Catalog Number	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Purity	Available Quantities	Storage Conditions
LGC Standards	TRC-E653408	992-65-4	C37H67NO14	749.93	Information available upon request	5 mg, 10 mg, 25 mg	-20°C
USP	1A10240	992-65-4	C37H67NO14	-	Pharmaceutical Analytical Impurity	25 mg	Information available in product information sheet
Cayman Chemical	23642	992-65-4	C37H67NO14	749.9	≥95%	-	-20°C
Santa Cruz Biotechnology	sc-211513	992-65-4	C37H67NO14	749.92	Information available upon request	-	-20°C
TOKU-E	E024	992-65-4	C37H67NO14	749.9	>98% by HPLC	-	-20°C
Lancetech Limited	E-2467-5MG	992-65-4	C37H67NO14	749.9	>98% by HPLC	5 mg	-20°C

Metabolic Pathway of Erythromycin A N-oxide Formation

Erythromycin A is primarily metabolized in the liver by the cytochrome P450 enzyme system, specifically by the CYP3A4 isoform. One of the metabolic pathways involves the N-oxidation of

the dimethylamino group on the desosamine sugar moiety of Erythromycin A, leading to the formation of **Erythromycin A N-oxide**. This process is a common route for the metabolism of drugs containing tertiary amine groups.



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Caption: Metabolic conversion of Erythromycin A to **Erythromycin A N-oxide**.

Experimental Protocols for Analysis

The following is a representative High-Performance Liquid Chromatography (HPLC) method for the identification and quantification of **Erythromycin A N-oxide** as a related substance in Erythromycin A drug substance or product. This protocol is a composite of methodologies reported in the scientific literature and should be validated for specific applications.^{[1][2]}

3.1. Chromatographic Conditions

Parameter	Condition
Column	C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A	0.05 M phosphate buffer, pH 7.0
Mobile Phase B	Acetonitrile
Gradient	Time (min)
0	
20	
25	
30	
Flow Rate	1.0 mL/min
Column Temperature	40°C
Detection	UV at 215 nm
Injection Volume	20 µL

3.2. Standard and Sample Preparation

- **Standard Solution:** Accurately weigh and dissolve an appropriate amount of **Erythromycin A N-oxide** reference standard in a suitable diluent (e.g., a mixture of mobile phases) to obtain a known concentration.
- **Sample Solution:** Prepare the sample by dissolving the Erythromycin A drug substance or a powdered tablet equivalent in the diluent to achieve a target concentration. The concentration should be chosen to ensure that the expected level of the N-oxide impurity falls within the linear range of the assay.
- **System Suitability Solution:** A solution containing Erythromycin A and **Erythromycin A N-oxide** can be prepared to verify the resolution and performance of the chromatographic system.

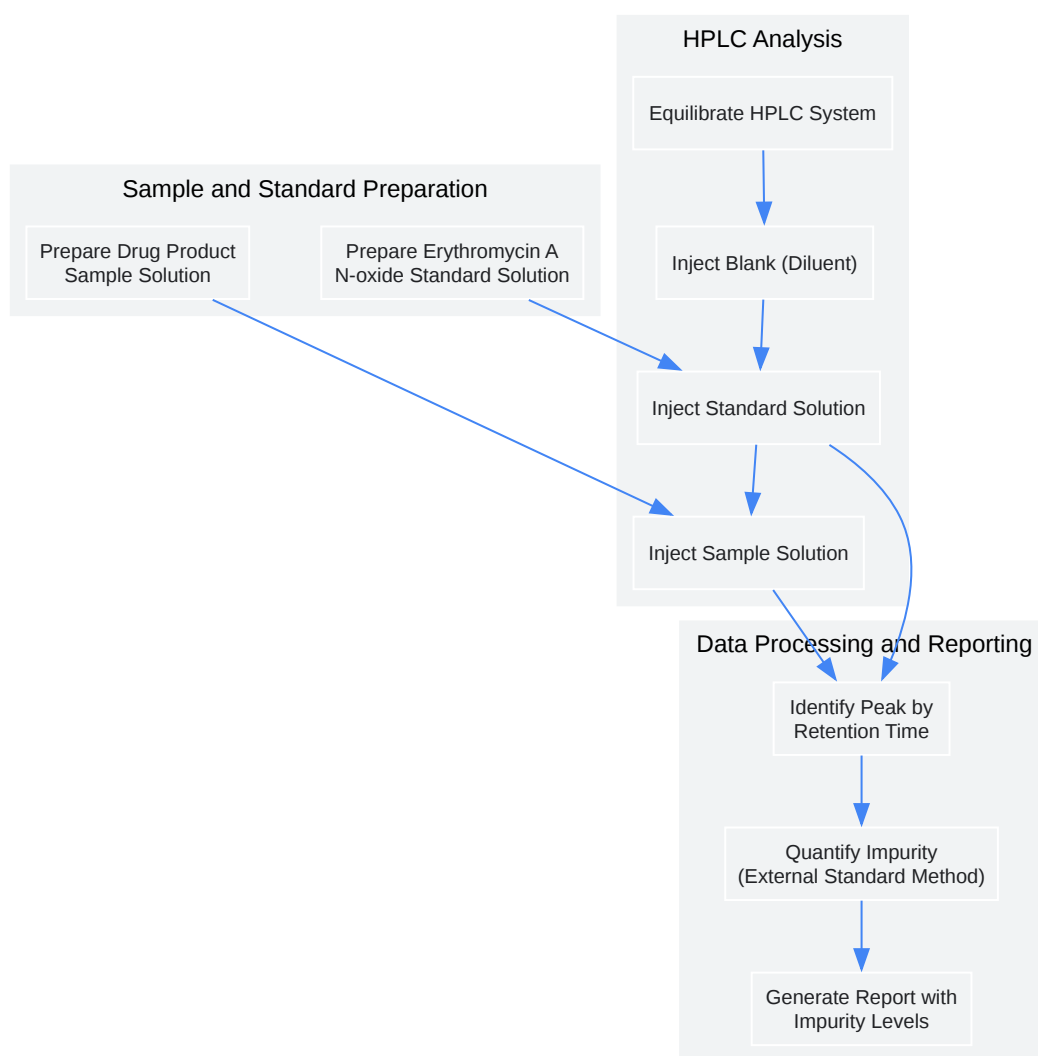
3.3. Analysis Procedure

- Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
- Inject the diluent (blank) to ensure no interfering peaks are present.
- Inject the system suitability solution to verify the resolution between Erythromycin A and **Erythromycin A N-oxide**, as well as other system performance parameters.
- Inject the standard solution in replicate to determine the reproducibility of the method.
- Inject the sample solution.
- Identify the **Erythromycin A N-oxide** peak in the sample chromatogram by comparing its retention time with that of the standard.
- Quantify the amount of **Erythromycin A N-oxide** in the sample using the peak area response from the standard of a known concentration.

Experimental Workflow for Impurity Profiling

The use of an **Erythromycin A N-oxide** analytical standard is crucial for the accurate identification and quantification of this impurity in pharmaceutical quality control. The following diagram illustrates a typical workflow for impurity profiling.

Workflow for Pharmaceutical Impurity Analysis



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Caption: A typical workflow for impurity profiling using a reference standard.

This technical guide provides a foundational understanding of the commercial availability and analytical application of the **Erythromycin A N-oxide** standard. For specific applications, it is imperative that researchers and scientists consult the technical documentation provided by the supplier and validate the analytical methods according to the relevant regulatory guidelines.

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References

- 1. Development and validation of a stability indicating HPLC method for organic impurities of erythromycin stearate tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of erythromycin and related substances in enteric-coated tablet formulations by reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
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